molecular formula C23H20ClN5O3 B11283965 {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone

Cat. No.: B11283965
M. Wt: 449.9 g/mol
InChI Key: PWEHGWJLLNRDJN-UHFFFAOYSA-N
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Description

The compound “{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone” is a complex organic molecule that features a triazole ring, a pyridine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is added through a nucleophilic aromatic substitution reaction, where a chlorobenzyl halide reacts with the triazole-pyridine intermediate.

    Final Coupling: The final step involves coupling the triazole-pyridine-chlorobenzyl intermediate with a 3,4-dimethoxyphenylmethanone derivative under appropriate conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the triazole and pyridine rings suggests that it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure suggests it could have activity against certain diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding and π-π interactions, while the pyridine ring could coordinate with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups. The presence of both a triazole and a pyridine ring, along with the chlorobenzyl and dimethoxyphenyl groups, provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C23H20ClN5O3

Molecular Weight

449.9 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C23H20ClN5O3/c1-31-19-9-8-16(12-20(19)32-2)22(30)29-23(26-13-15-5-3-7-18(24)11-15)27-21(28-29)17-6-4-10-25-14-17/h3-12,14H,13H2,1-2H3,(H,26,27,28)

InChI Key

PWEHGWJLLNRDJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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